molecular formula C15H11ClN2OS B1404417 2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide CAS No. 1365962-07-7

2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide

Cat. No.: B1404417
CAS No.: 1365962-07-7
M. Wt: 302.8 g/mol
InChI Key: AUKQUKFLVMAESM-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide is a thionaphthene derivative with the molecular formula C15H11ClN2OS and a molecular weight of 302.8 g/mol. This compound has recently gained attention in the pharmaceutical industry due to its unique molecular structure and properties.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it serves as an important synthetic intermediate for the development of new pharmaceuticals. In biology and medicine, it is studied for its potential therapeutic properties, including anti-inflammatory and analgesic activities . Additionally, its unique molecular structure makes it a valuable tool for studying various biochemical pathways and molecular targets.

Preparation Methods

The synthesis of 2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide involves several steps. One common method includes the reaction of 1-naphthol with potassium carbonate and acetone, followed by the addition of allyl bromide . Another approach involves the reaction of p-substituted benzaldehydes with malononitrile in the presence of calcium carbonate in absolute ethanol . These methods highlight the versatility and complexity of the synthetic routes for this compound.

Chemical Reactions Analysis

2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium carbonate, acetone, allyl bromide, and calcium carbonate . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thionaphthene core and the cyano and chloro substituents.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide involves its interaction with specific molecular targets and pathways. While the exact targets are still under investigation, it is believed that the compound exerts its effects by modulating key enzymes and receptors involved in inflammation and pain signaling . Further research is needed to fully elucidate the molecular mechanisms underlying its biological activities.

Comparison with Similar Compounds

2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide can be compared to other thionaphthene derivatives and related compounds. Similar compounds include various polysubstituted 2-amino-4 derivatives and indole derivatives . What sets this compound apart is its unique combination of a chloro and cyano group on the thionaphthene core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(3-cyano-4,5-dihydrobenzo[g][1]benzothiol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-7-13(19)18-15-12(8-17)11-6-5-9-3-1-2-4-10(9)14(11)20-15/h1-4H,5-7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKQUKFLVMAESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2C#N)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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